molecular formula C15H20O3 B12799287 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone CAS No. 13120-66-6

2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone

Cat. No.: B12799287
CAS No.: 13120-66-6
M. Wt: 248.32 g/mol
InChI Key: JZXORCGMYQZBBQ-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone is a complex organic compound with a unique structure that includes a quinone moiety. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted quinones.

Scientific Research Applications

2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular processes and oxidative stress.

    Medicine: Its potential antioxidant properties are being explored for therapeutic applications in treating diseases related to oxidative damage.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone exerts its effects involves its ability to participate in redox reactions. The quinone moiety can accept and donate electrons, making it a key player in various biochemical pathways. This redox activity allows the compound to interact with molecular targets such as enzymes and proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone apart is its quinone moiety, which imparts unique redox properties. This makes it particularly valuable in studies related to oxidative stress and redox biology, as well as in the development of antioxidant therapies.

Properties

CAS No.

13120-66-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3

InChI Key

JZXORCGMYQZBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C

Origin of Product

United States

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